Gnetifolin M

Xanthine oxidase Gout Anti-inflammatory

Gnetifolin M is the only commercially available monomeric 2-phenylbenzofuran stilbenoid standard for xanthine oxidase (IC50 113.1 µM) SAR studies. Unlike resveratrol, its benzofuran core necessitates specific analytical verification due to documented co-elution with epimer gnetifolin N. Our batch-specific HPLC/NMR authentication ensures you receive the correct monomeric compound free from the co-eluting epimer—critical for reproducible enzymatic assays and chemotaxonomic profiling. For advanced UPLC method development, this authenticated standard is indispensable.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 439900-84-2
Cat. No. B3037136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnetifolin M
CAS439900-84-2
Synonyms2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran
gnetifolin M
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C2=CC3=C(C=CC=C3O2)O
InChIInChI=1S/C15H12O4/c1-18-11-6-9(5-10(16)7-11)15-8-12-13(17)3-2-4-14(12)19-15/h2-8,16-17H,1H3
InChIKeyLNYJPSJEXBTRPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gnetifolin M (CAS 439900-84-2) Procurement Guide: Structural Identity and Baseline Characteristics


Gnetifolin M (CAS 439900-84-2) is a monomeric stilbenoid natural product classified as a 2-phenylbenzofuran derivative. Its structure was elucidated as 2-(5'-methoxy-3'-hydroxyphenyl)-4-hydroxybenzofuran [1], and it is isolated from the lianas of Gnetum montanum (Gnetaceae) [2]. The compound possesses a molecular formula of C15H12O4 and a molecular weight of 256.25 g/mol . As a member of the stilbene class, Gnetifolin M shares some structural features with resveratrol but differs fundamentally in its benzofuran core, which imparts distinct physicochemical and potential biological properties.

Gnetifolin M Procurement: Why Generic Stilbene Substitution Is Not Advisable


The procurement of Gnetifolin M cannot be simply substituted with other stilbenes, such as resveratrol, gnetol, or other gnetifolin variants. The compound's unique 2-phenylbenzofuran scaffold, as opposed to the standard stilbene skeleton, dictates a distinct set of interactions with biological targets, as evidenced by differential inhibitory activities in head-to-head assays [1]. Furthermore, the isolation and supply of Gnetifolin M is complicated by the co-occurrence of its dimeric epimer, gnetifolin N, which is notoriously difficult to separate using conventional chromatographic methods [2]. This necessitates rigorous analytical verification (e.g., HPLC, NMR) of any procured batch to ensure it is the correct monomeric compound and free from the co-eluting epimer, a quality control concern not present for many common stilbene standards.

Gnetifolin M Technical Evidence: Quantified Differentiation from Comparators and Analogs


Xanthine Oxidase (XO) Inhibitory Activity: Head-to-Head Comparison with Gnetumgam B and Clinical Controls

Gnetifolin M demonstrates quantifiable inhibition of xanthine oxidase (XO) activity, a key therapeutic target for gout and hyperuricemia. In a direct comparative study, Gnetifolin M exhibited notable XO inhibition with an IC50 of 113.1 µM. This activity was comparable to the structurally related gnetumgam B (IC50 = 111.7 µM), and while less potent than the clinical drugs allopurinol and febuxostat, it establishes a clear baseline for its biological activity within this specific class of natural 2-phenylbenzofurans [1].

Xanthine oxidase Gout Anti-inflammatory Natural product

Structural Differentiation from Resveratrol: Benzofuran vs. Stilbene Scaffold

Unlike the well-studied stilbene resveratrol (C14H12O3), Gnetifolin M (C15H12O4) is characterized by a 2-phenylbenzofuran core, as confirmed by spectroscopic analysis [1]. This fundamental structural difference alters its planar aromatic system and hydrogen-bonding capacity, which are critical for molecular recognition. This is not merely an analog; it represents a distinct chemotype within the stilbenoid family. The benzofuran oxygen creates a different electronic distribution and a constrained ring system compared to the flexible ethene bridge in resveratrol, leading to divergent biological target engagement.

Stilbenoid Benzofuran Structure-activity relationship Natural product chemistry

Isolation Challenge and Purity Verification: The Gnetifolin M/N Epimer Problem

Gnetifolin M is notoriously difficult to obtain in pure form due to the co-occurrence and near-identical chromatographic behavior of its dimeric stilbene epimer, gnetifolin N. A primary isolation study explicitly reported that all attempts to separate gnetifolin M and gnetifolin N using standard HPLC were unsuccessful [1]. This co-elution of epimers presents a significant and specific analytical and procurement challenge. Any vendor or researcher claiming to supply or use Gnetifolin M must demonstrate rigorous analytical proof (e.g., by 2D-NMR of the peracetate derivative [1] or advanced chromatographic methods) to confirm the identity and purity of the monomeric compound.

Isolation Chromatography Epimer Quality control Analytical chemistry

Natural Abundance and Isolation Yield: A Scarcity Factor in Procurement

The natural abundance of Gnetifolin M is very low, which directly impacts its availability and cost as a research compound. In a detailed isolation study from the lianas of Gnetum microcarpum, only 2.5 mg of Gnetifolin M was obtained from a fractionation process that started with 52.5 g of tanninless crude extract [1]. This low yield underscores the compound's scarcity and the extensive effort required for its purification.

Natural product Isolation yield Supply chain Phytochemistry

Recommended Gnetifolin M Research Applications Based on Quantitative Evidence


Xanthine Oxidase (XO) Inhibitor Research and SAR Studies

Gnetifolin M is a suitable tool compound for investigating xanthine oxidase (XO) inhibition, particularly for structure-activity relationship (SAR) studies focused on natural 2-phenylbenzofuran derivatives. Its well-defined IC50 value (113.1 µM) [1] allows for direct comparison with other XO inhibitors like allopurinol, febuxostat, and gnetumgam B. This application is directly supported by quantitative enzymatic assay data, making it a validated use case for laboratories studying hyperuricemia, gout, and related oxidative stress pathways.

Analytical Reference Standard Development and Validation

Due to the well-documented co-elution of Gnetifolin M with its epimer, gnetifolin N, under standard HPLC conditions [1], the compound serves as an essential reference standard for the development and validation of advanced analytical methods. Research into improved chromatographic separation techniques (e.g., UPLC, chiral chromatography, or derivatization strategies) for Gnetum montanum extracts or stilbenoid libraries would require an authenticated sample of Gnetifolin M to benchmark method performance and ensure accurate identification.

Natural Product Scaffold Comparison and Chemotaxonomy

Gnetifolin M's distinct 2-phenylbenzofuran scaffold, as opposed to the standard stilbene skeleton of resveratrol [1], makes it a valuable standard for chemotaxonomic studies of the Gnetum genus and for comparative pharmacological profiling. Researchers investigating the chemical diversity of Gnetaceae or seeking to differentiate the biological activity of benzofuran-type stilbenoids from their acyclic counterparts will find Gnetifolin M to be a key representative compound for their investigations.

Exploratory Anti-inflammatory and Cytotoxicity Profiling

While Gnetifolin M has been included in bioactivity screens for anti-inflammatory and cytotoxic effects [1], its specific, potent activity in these areas remains an area for active investigation. Procurement of the pure compound is essential for follow-up studies to validate preliminary findings and establish definitive dose-response relationships. Its known XO inhibitory activity provides a plausible mechanistic link to its potential anti-inflammatory effects, warranting further targeted exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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